(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid
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Overview
Description
(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid is an organoboron compound that features a benzodiazole ring substituted with a cyano group, an ethyl group, and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of (6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid depends on its application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
(4-Bromo-3-ethyl-1,3-benzodiazol-6-yl)boronic acid: A structurally similar compound with a bromine substituent instead of a cyano group.
Uniqueness
(6-Cyano-3-ethyl-1,3-benzodiazol-4-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the benzodiazole ring.
Properties
IUPAC Name |
(6-cyano-3-ethylbenzimidazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BN3O2/c1-2-14-6-13-9-4-7(5-12)3-8(10(9)14)11(15)16/h3-4,6,15-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHWZFVWTOLQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N(C=N2)CC)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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